molecular formula C13H16FNO3S B6899017 N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide

N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide

Cat. No.: B6899017
M. Wt: 285.34 g/mol
InChI Key: MSEGGMBITDPJRU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a methylsulfinyl group, and an oxolane ring

Properties

IUPAC Name

N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-8-5-6-18-12(8)13(16)15-9-3-4-11(19(2)17)10(14)7-9/h3-4,7-8,12H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEGGMBITDPJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NC2=CC(=C(C=C2)S(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylsulfinylbenzene and 3-methyloxolane-2-carboxylic acid.

    Formation of Amide Bond: The carboxylic acid group of 3-methyloxolane-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amine group of 3-fluoro-4-methylsulfinylbenzene to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylsulfonylphenyl)-3-methyloxolane-2-carboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-(3-chloro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(3-fluoro-4-methylsulfinylphenyl)-3-methyloxolane-2-carboxamide is unique due to the presence of the fluorine atom and the methylsulfinyl group, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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